molecular formula C14H18N2OS B2951762 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 391229-83-7

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No.: B2951762
CAS No.: 391229-83-7
M. Wt: 262.37
InChI Key: MIQPXBVGRPVRRD-CCEZHUSRSA-N
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Description

(E)-N-(3,6-Dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide is a benzothiazole-derived compound characterized by a dimethyl-substituted benzothiazole core and a pentanamide side chain.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-5-6-13(17)15-14-16(3)11-8-7-10(2)9-12(11)18-14/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPXBVGRPVRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide typically involves the condensation of 3,6-dimethylbenzo[d]thiazol-2-amine with pentanal under acidic or basic conditions to form the imine linkage. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold is highly tunable, with substituents significantly influencing physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents on Benzothiazole Key Structural Features Biological Activity (if reported) Reference
(E)-N-(3,6-Dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide 3,6-dimethyl Lipophilic dimethyl groups; pentanamide chain Not explicitly reported N/A
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)pentanamide (6b) 4-(4-Bromophenyl); 3-(quinolin-3-yl) Bulky aromatic groups; bromine atom Antimicrobial/anticancer (inferred from similar scaffolds)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro; thiadiazole-thioacetamide Electron-withdrawing nitro group; thiadiazole moiety VEGFR-2 inhibition (IC₅₀ = 0.89 µM)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide (3a-3k) 5,6-methylenedioxy Electron-donating methylenedioxy group; variable thio/piperazine chains Anticancer (cell cycle arrest, apoptosis induction)
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide 3-ethyl; 6-fluoro; 3-fluorobenzamide Fluorine atoms enhance metabolic stability Not explicitly reported

Key Observations :

  • Electron-Donating vs.
  • Bulkier Substituents: Compound 6b’s 4-bromophenyl and quinolin-3-yl groups may sterically hinder target binding but improve selectivity for hydrophobic binding pockets .
  • Fluorine Incorporation : Fluorinated analogs (e.g., ) exhibit improved metabolic stability, a feature absent in the target compound.

Amide Side Chain Modifications

The pentanamide chain in the target compound provides flexibility and moderate hydrophobicity. Comparisons with shorter or functionalized side chains include:

Compound Name Side Chain Structure Impact on Activity
(E)-N-(3,6-Dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide C₅H₁₁CONH- Balanced lipophilicity; potential for extended interactions
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide Enhanced π-π stacking due to aromatic dinitrophenyl group
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) Cyclopentyl-acetamide Improved MAO inhibition (IC₅₀ = 0.12–0.45 µM)

Key Observations :

  • Longer alkyl chains (e.g., pentanamide) may improve passive diffusion but reduce solubility.
  • Aromatic or heterocyclic side chains (e.g., W1) enhance target affinity through stacking interactions .

Physicochemical and Spectral Comparisons

Molecular Weight and LogP

Compound Molecular Weight Predicted LogP
Target Compound ~318.44 (C₁₇H₂₁N₂OS) ~3.5 (estimated)
6b 452.38 (C₂₂H₁₈BrN₃OS) ~4.2
6d ~506.52 (C₁₉H₁₅N₇O₃S₃) ~2.8

Note: The target compound’s lower molecular weight and moderate LogP suggest favorable pharmacokinetics compared to bulkier analogs like 6b.

Spectral Data

  • NMR : Aromatic protons in dimethylbenzothiazole derivatives typically resonate at δ 6.8–7.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
  • HRMS : Analogs like 6b show precise mass matches (e.g., [M+H]⁺: 451.0351 vs. calc. 451.0354) .

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a dimethylbenzo[d]thiazole moiety with a pentanamide group, which may enhance its reactivity and biological efficacy. This article provides an overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2OS
  • Molecular Weight : 296.39 g/mol
  • Structural Characteristics : The compound's structure includes a thiazole ring known for its role in various biological activities, such as antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide typically involves the following steps:

  • Condensation Reaction : The condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with pentanamide in the presence of a catalyst.
  • Reflux Conditions : The reaction is usually carried out under reflux in solvents like ethanol or methanol.
  • Purification : The product is purified through recrystallization or chromatography techniques.

The biological activity of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide is attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The thiazole ring can engage in π-π stacking interactions and hydrogen bonding with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may alter signal transduction pathways by binding to various receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that structurally similar compounds demonstrate effectiveness against bacteria and fungi:

Compound NameActivityReference
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamideAntibacterial
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamideAntifungal

Anticancer Activity

The potential anticancer properties of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide have been explored in several studies:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that thiazole derivatives can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : These effects are often mediated through the modulation of key signaling pathways involved in cancer progression.

Case Studies

  • Study on Anticonvulsant Activity :
    A study evaluated the anticonvulsant properties of related benzothiazole compounds using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds demonstrated varying degrees of efficacy and neurotoxicity profiles, suggesting potential for further development in neuropharmacology .
  • Antimicrobial Screening :
    A series of thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the thiazole ring significantly enhanced activity against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide?

The synthesis typically involves condensation reactions between substituted benzo[d]thiazole precursors and pentanamide derivatives. For example, analogous compounds are synthesized by refluxing phenacyl bromides with sodium acetate in ethanol, followed by recrystallization for purification . Key steps include:

  • Reaction optimization : Heating under reflux (7–10 hours) in ethanol with sodium acetate as a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization : Confirmation of the (E)-isomer via 1H^1H NMR (e.g., imine proton resonance at δ 8.5–9.5 ppm) and FT-IR (C=N stretching at ~1600 cm1^{-1}) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation relies on spectroscopic and computational methods:

  • 1H^1H and 13C^{13}C NMR : Assign aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and carbonyl carbons (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., calculated vs. experimental values within ±0.005 Da) .
  • X-ray crystallography (if applicable): Resolve the (E)-configuration and torsional angles in the imine linkage .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Use amber vials to minimize photodegradation, as benzo[d]thiazole derivatives are light-sensitive .

Advanced Research Questions

Q. How can computational tools (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps to predict charge-transfer behavior (e.g., for chemosensor applications) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., imine nitrogen for metal coordination) .
  • Reaction Mechanism Validation : Simulate intermediates in regioselective cycloadditions or tautomerization pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting or coalescence .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm spin-spin coupling networks .
  • Cross-Validation with Synthetic Intermediates : Compare spectra of precursors (e.g., benzo[d]thiazole-2-amine) to isolate artifact peaks .

Q. How does substituent variation (e.g., methyl groups at 3,6-positions) influence physicochemical properties?

  • Solubility : Methyl groups enhance hydrophobicity (logP >3.5), requiring DMSO or DMF for dissolution .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition temperatures >200°C, correlating with steric hindrance from substituents .
  • Optical Properties : UV-Vis absorption shifts (λmax ~350–400 nm) due to extended conjugation in the thiazole-imine system .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve yields in imine formation but require rigorous metal leaching tests .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification; switch to ethanol/water for greener workflows .
  • Byproduct Analysis : LC-MS monitors side products (e.g., (Z)-isomers or hydrolyzed amides) for iterative optimization .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterConditionsReference
Reaction Temperature80–90°C (reflux)
BaseSodium acetate (1.3 g, 0.1 mol)
Purification MethodColumn chromatography (EtOAc/Hex)
Yield Range60–75%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/DataReference
1H^1H NMRImine proton: δ 8.5–9.5 ppm
FT-IRC=N stretch: ~1600 cm1^{-1}
HRMS[M+H]+^+: Calc. vs. Exp. ±0.005 Da

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